S-oct-7-enyl ethanethioate

説明

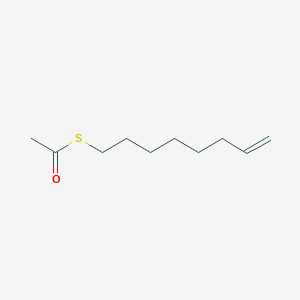

Structure

3D Structure

特性

CAS番号 |

32438-29-2 |

|---|---|

分子式 |

C10H18OS |

分子量 |

186.32 g/mol |

IUPAC名 |

S-oct-7-enyl ethanethioate |

InChI |

InChI=1S/C10H18OS/c1-3-4-5-6-7-8-9-12-10(2)11/h3H,1,4-9H2,2H3 |

InChIキー |

DHYMGRCNISTYRP-UHFFFAOYSA-N |

正規SMILES |

CC(=O)SCCCCCCC=C |

製品の起源 |

United States |

Synthetic Methodologies for S Oct 7 Enyl Ethanethioate and Analogous Structures

Established Synthetic Pathways to Alkenyl Ethanethioates

Traditional methods for the formation of the thioester linkage in alkenyl systems have been widely studied and applied. These include nucleophilic substitution, radical additions, and transition metal-catalyzed reactions.

The synthesis of thioacetates from alkyl or alkenyl halides is a fundamental and widely used transformation in organic chemistry. This method relies on the nucleophilic attack of a thioacetate (B1230152) source on an electrophilic carbon atom bearing a leaving group, typically a halide.

The reaction generally proceeds via an S(_N)2 mechanism, where the thioacetate anion acts as the nucleophile. For the synthesis of S-oct-7-enyl ethanethioate, the starting material would be an 8-halo-1-octene, such as 8-bromo-1-octene (B45317). The thioacetate source is typically a salt, such as potassium thioacetate.

Reaction Scheme:

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the reactants and promote the S(_N)2 pathway. The nucleophilic substitution reaction of alkyl halides with a thiol is a common method for synthesizing thioethers, and a similar principle applies to the formation of thioesters from thioacetate. pearson.com The stereochemistry of the reaction at a chiral center proceeds with inversion of configuration, a hallmark of the S(_N)2 mechanism. openstax.org

| Reactant | Reagent | Solvent | Product |

| 8-bromo-1-octene | Potassium thioacetate | DMF | S-oct-7-enyl ethanethioate |

| Alkenyl Halide | Thioacetate Salt | Acetone | Alkenyl Ethanethioate |

This method is generally efficient for primary and secondary alkyl halides. For alkenyl halides, the reactivity can be influenced by the position of the halide relative to the double bond.

Radical-mediated addition of thioacetic acid across a double bond, often referred to as a thiol-ene reaction, provides an alternative route to thioacetates. wikipedia.org This approach is particularly useful for the anti-Markovnikov functionalization of alkenes. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or through photolysis, which generates a thiyl radical from thioacetic acid.

The mechanism involves the following steps:

Initiation: A radical initiator generates a thiyl radical (CH(_3)C(O)S•) from thioacetic acid.

Propagation: The thiyl radical adds to the alkene (e.g., a diene) at the less substituted carbon to form a more stable carbon-centered radical. This intermediate then abstracts a hydrogen atom from another molecule of thioacetic acid, yielding the thioacetate product and regenerating the thiyl radical, which continues the chain reaction. wikipedia.orgrsc.org

Reaction Scheme (General):

For the synthesis of S-oct-7-enyl ethanethioate, a diene such as 1,7-octadiene could theoretically be used, with the selective addition of one equivalent of thioacetic acid. However, controlling the selectivity to prevent addition to both double bonds can be a challenge. The regioselectivity of the addition of thiyl radicals to olefins is rationalized by the formation of the more stable intermediate carbon-centered radical. mdpi.com

| Alkene | Reagent | Initiator | Product Selectivity |

| Terminal Alkene | Thioacetic Acid | AIBN / UV light | Anti-Markovnikov |

| 1,7-Octadiene | Thioacetic Acid | AIBN / UV light | Potential for mono- and di-addition products |

The use of thiyl radicals as initiators for cyclization reactions has also been employed in the synthesis of various natural products. wikipedia.org

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds. thieme-connect.comrsc.orgnih.govnih.gov While direct palladium-catalyzed thioacetylation of alkenyl halides is less common, related methodologies for the synthesis of thioesters are well-established. These reactions often involve the coupling of a thiol or disulfide with a carboxylic acid derivative or an organic halide in the presence of a palladium catalyst and a ligand.

One approach involves the carbonylative coupling of an alkenyl halide with a thiol in the presence of carbon monoxide. However, due to the toxicity of CO gas, alternative methods are often preferred. thieme-connect.com A more recent development is the palladium-catalyzed coupling of carboxylic acids with disulfides, which provides a more practical route to thioesters. rsc.orgresearchgate.net

| Substrate 1 | Substrate 2 | Catalyst / Ligand | Product |

| Carboxylic Acid | Disulfide | Pd Catalyst | Thioester |

| Aryl Halide | Thioester | Pd or Ni Catalyst | Thioether (via decarbonylation) nih.gov |

| Pyridinamide | Disulfide | Pd Catalyst / PCy3 | Thioester thieme-connect.com |

These palladium-catalyzed methods offer a broad substrate scope and functional group tolerance, making them valuable for the synthesis of complex molecules containing a thioester moiety. rsc.orgresearchgate.net

Emerging Strategies for Carbon-Sulfur Bond Formation in Alkenyl Systems

Recent advances in organic synthesis have led to the development of more sophisticated and selective methods for the formation of carbon-sulfur bonds in molecules with multiple functional groups.

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules like polyfunctional alkenyl thioacetates. Modern synthetic methods aim to control where and how a reaction occurs in a molecule with multiple reactive sites.

For a substrate containing multiple double bonds, regioselective hydrothiolation is crucial. For instance, in a diene, the reaction can be directed to one of the double bonds based on steric or electronic differences. Catalyst control can play a significant role in determining the outcome of such reactions. For example, copper-catalyzed hydrothiolation of alkynes has been shown to produce (Z)-β-alkenyl sulfides with high regioselectivity. rsc.org

The development of new catalytic systems allows for reactions to proceed under mild conditions, which helps in preserving sensitive functional groups and controlling selectivity. mdpi.com

| Reaction Type | Key Feature | Example |

| Catalytic Hydrothiolation | High regioselectivity | CuI-catalyzed addition to alkynes rsc.org |

| Asymmetric Catalysis | Enantioselective C-S bond formation | Chiral ligand-metal complexes |

The ability to perform reactions with high chemo- and regioselectivity is essential for the efficient synthesis of complex natural products and pharmaceuticals.

The use of polymer-supported reagents has gained traction as a method to simplify product purification and enable the recycling of reagents. researchgate.netcam.ac.ukmdpi.org In the context of thioacetate synthesis, a polymer-supported thioacetate salt can be used to convert alkyl halides to their corresponding S-alkyl thioacetates.

This approach offers several advantages:

Simplified Workup: The spent polymeric reagent can be removed by simple filtration, eliminating the need for aqueous workup and extraction. researchgate.net

High Purity: Products are often obtained in high purity after evaporation of the solvent. researchgate.net

Reusability: The spent polymer can often be regenerated and reused multiple times without a significant loss of activity. researchgate.net

| Substrate | Polymeric Reagent | Conditions | Benefit |

| Alkyl Halide | Polymer-supported sodium thioacetate | Room temperature, non-aqueous solvent | High yield, simple purification researchgate.net |

| Carboxylic Acid | Polymer-supported tosyl chloride | K2CO3 | Synthesis of symmetrical anhydrides researchgate.net |

This methodology aligns with the principles of green chemistry by reducing waste and simplifying experimental procedures. The application of polymer-supported reagents has been demonstrated in multi-step syntheses, showcasing their versatility in modern organic chemistry. mdpi.org

Aldol Condensation Routes Involving Thioacetates (Analogy to Selenoester Synthesis)

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be adapted for the synthesis of α,β-unsaturated thioesters, which are key precursors to alkenyl thioacetates like S-oct-7-enyl ethanethioate. While direct synthesis of the target compound via a single aldol step is not straightforward, analogous structures can be built using this methodology.

A notable example is the three-component halo-aldol condensation of thioacrylates with aldehydes. This reaction, mediated by a Lewis acid such as titanium (IV) halide, involves the tandem formation of a halide-carbon bond and a carbon-carbon double bond. The process begins with a Michael-type addition of a halide to an α,β-unsaturated thioester, like ethyl thioacrylate, which generates a titanium enolate. This enolate then reacts with an aldehyde in an aldol-type addition, followed by dehydration to yield a trisubstituted α-halomethyl α,β-unsaturated thioester. This method offers high geometric selectivity, predominantly forming one isomer.

A strong analogy for this transformation is found in the synthesis of unsaturated selenoesters. Researchers have successfully employed a one-pot, titanium tetrachloride (TiCl₄)-promoted aldol condensation between Se-phenyl selenoacetate and various aldehydes to produce α,β-unsaturated selenoesters in good to high yields. The mechanism involves the formation of a titanium enolate from the selenoacetate, which then undergoes aldolization with an aldehyde, followed by elimination to create the double bond. The reaction and workup for this selenoester synthesis were developed based on a previously reported method for analogous unsaturated thioesters, highlighting the direct parallel between the two chemistries. This analogy underscores the utility of leveraging thioacetate and selenoacetate enolates in aldol-type reactions to construct unsaturated acyl-chalcogen systems.

| Reactants | Catalyst/Mediator | Product Type | Key Features |

| Ethyl thioacrylate, Aldehyde, TiCl₄/(n-Bu)₄NI | Titanium (IV) Halide | α-halomethyl β-substituted vinyl thioester | High geometric selectivity (>95%) |

| Se-phenyl selenoacetate, Aldehyde | TiCl₄ / Bu₃N / Pyridine | α,β-unsaturated selenoester | Good to high yields, High E/Z ratios |

Asymmetric Synthesis and Stereochemical Control in Alkenyl Thioacetate Formation

Achieving stereochemical control is crucial when synthesizing chiral molecules, and several strategies exist for the asymmetric formation of alkenyl thioacetates and related structures. These methods often rely on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

One effective approach involves the rhodium-catalyzed regio- and enantioselective hydrothiolation of terminal allenes with thioacids. This atom-economic method allows for the synthesis of chiral branched allylic thioesters. By employing a rhodium(I) catalyst system with a chiral ligand, a variety of terminal allenes can react with thioacids to afford the desired branched products with excellent regioselectivity and high enantioselectivity. This strategy provides a direct route to chiral thioesters where the stereocenter is located at the allylic position.

Another key strategy in asymmetric synthesis is the use of chiral thioether-based organocatalysts. While not directly forming the thioacetate, these catalysts are instrumental in a range of asymmetric transformations where a sulfur atom plays a key role in the reaction pathway. Chiral, non-racemic thioethers have been developed as powerful tools for creating new reagents and catalysts for modern asymmetric synthesis. These catalysts can be employed in reactions such as Michael-aldol condensation cascades to produce complex chiral scaffolds with high enantioselectivity.

The stereospecificity of reactions involving sulfur nucleophiles is also a critical factor. For instance, the Sₙ2 displacement of a leaving group by a thioacetate anion generally proceeds with inversion of configuration at the carbon center. This principle is fundamental in controlling the stereochemistry when introducing the thioacetate group onto a pre-existing chiral center. The development of methods for the asymmetric synthesis of tertiary thiols and thioethers often relies on such stereospecific substitution reactions.

| Method | Catalyst/Reagent | Product Type | Stereochemical Outcome |

| Hydrothiolation of terminal allenes | Rhodium(I) / Chiral Ligand | Chiral branched allylic thioesters | High enantioselectivity |

| Michael-Aldol Cascade | Chiral Thioether Organocatalyst | Chiral dihydrothiopyran scaffold | High enantioselectivity |

| Nucleophilic Substitution | Thioacetate anion | Chiral thioacetates | Inversion of configuration |

Process Optimization and Scale-Up Methodologies in Academic Synthesis

The transition from a laboratory-scale reaction to a larger, more practical scale presents significant challenges that require careful process optimization. In the academic synthesis of thioesters and their analogues, methodologies are increasingly being developed to improve efficiency, safety, and scalability.

Continuous flow chemistry has emerged as a powerful tool for process optimization and scale-up. This technique offers several advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and integration of multiple reaction steps (telescoped synthesis). For the synthesis of sulfur-containing compounds, continuous flow methods have been successfully implemented. For example, the scale-up of a multistep cascade reaction to produce α-thio-β-chloroacrylamides was achieved using a continuous flow process. This approach allowed for effective inline work-up and end-of-line crystallization, enabling the isolation of pure product on a multi-gram scale and demonstrating enhanced control over impurity formation. The use of greener solvents within the flow system further improved the sustainability of the process.

Optimization in an academic setting also involves the selection of efficient and practical reagents and catalysts. For thioester synthesis, methods that avoid hazardous reagents, such as hydrogen fluoride, and instead use more manageable protocols like a trifluoroacetic acid/trimethylsilyl bromide (TFA/TMSBr) system

Reaction Mechanisms and Advanced Reactivity Studies of S Oct 7 Enyl Ethanethioate

Mechanistic Investigations of Thioester Reactivity

The ethanethioate group is the cornerstone of the molecule's reactivity, exhibiting a delicate balance of electronic properties that allow it to participate in a variety of chemical transformations.

The ethanethioate group possesses a dual chemical character. The carbonyl carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond. Concurrently, the sulfur atom, with its lone pairs of electrons, acts as a nucleophile. chemrxiv.org While thioesters are generally more electrophilic at the carbonyl carbon compared to their oxoester counterparts, the sulfur atom's nucleophilicity is a key feature in many of its reactions. chemrxiv.org

The nucleophilicity of the sulfur atom is central to its role in cyclization reactions. jst.go.jp According to the Hard and Soft, Acids and Bases (HSAB) theory, the sulfur atom in a thioester is considered a soft nucleophile. researchgate.netnih.gov This principle predicts that it will react preferentially and more rapidly with soft electrophiles. researchgate.netnih.gov In specific conditions, the sulfhydryl thiol (RSH) can be ionized to a more reactive nucleophilic thiolate (RS-), which is a potent soft nucleophile that readily reacts with soft electrophilic species. researchgate.netnih.govnih.gov This inherent nucleophilicity of the sulfur atom is exploited in various synthetic transformations, including halocyclization. chemrxiv.org

Thioesters and their precursor thiols can be involved in radical reactions through the formation of thiyl radicals (RS•). These highly reactive intermediates are typically generated via the homolytic cleavage of the S-H bond in a corresponding thiol, a process that can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photolysis. nih.govwikipedia.org The S-H bond is relatively weak, facilitating the facile formation of thiyl radicals. nih.gov

Once generated, thiyl radicals react efficiently with sites of unsaturation, such as the terminal alkene in the oct-7-enyl moiety of S-oct-7-enyl ethanethioate. nih.gov This process, known as the thiol-ene reaction, proceeds via a radical chain mechanism. The thiyl radical adds to the double bond, creating a carbon-centered radical intermediate. This intermediate can then propagate the chain or, in the case of S-oct-7-enyl ethanethioate, undergo intramolecular cyclization. Such radical-mediated cyclizations offer a powerful method for constructing cyclic thioethers. researchgate.net

The reactions of S-oct-7-enyl ethanethioate can be broken down into a series of elementary steps, each characterized by its molecularity—the number of reactant particles involved in that single step. libretexts.orglibretexts.org

Unimolecular reactions involve a single molecule rearranging or decomposing. libretexts.org For S-oct-7-enyl ethanethioate, a hypothetical unimolecular step could be an intramolecular thermal rearrangement or cyclization without the influence of other reagents. These reactions are typically first-order. libretexts.org

Bimolecular reactions involve the collision of two particles and are the most common type of elementary reaction in organic chemistry. libretexts.org The reaction of S-oct-7-enyl ethanethioate with a halogenating agent during halocyclization is a classic example of a bimolecular step. These reactions are generally second-order. libretexts.org

Termolecular reactions , which require the simultaneous collision of three particles, are exceedingly rare due to the low probability of such an event occurring with the correct orientation and sufficient energy. libretexts.orgfiveable.me

| Molecularity | Description | General Form | Example Rate Law | Relevance to S-oct-7-enyl ethanethioate |

|---|---|---|---|---|

| Unimolecular | One reactant molecule is involved. youtube.com | A → Products | Rate = k[A] | Spontaneous intramolecular rearrangement or decomposition. |

| Bimolecular | Two reactant molecules collide. youtube.com | A + B → Products or 2A → Products | Rate = k[A][B] or Rate = k[A]² | Reaction with an electrophile (e.g., halocyclization). chemrxiv.orgjst.go.jp |

| Termolecular | Three reactant molecules collide simultaneously. youtube.com | A + B + C → Products | Rate = k[A][B][C] | Statistically improbable, but could be a step in a complex gas-phase or high-concentration reaction. fiveable.me |

Reactivity of the Oct-7-enyl Moiety

The terminal double bond in the oct-7-enyl chain provides a second reactive site within the molecule, enabling a range of addition and cyclization reactions.

The proximity of the nucleophilic sulfur atom to the terminal alkene allows for intramolecular cyclization, a powerful strategy for synthesizing sulfur-containing heterocycles. These reactions are typically initiated by activating the double bond.

Halocyclization is a key transformation involving the reaction of the alkene with an electrophilic halogenating agent, followed by a nucleophilic attack from the thioester's sulfur atom. jst.go.jp This process, also referred to as ring-closing chlorosulfenylation, is an efficient method for forming cyclic sulfur compounds. jst.go.jpnih.gov

The proposed mechanism for this reaction begins with the interaction between the electrophilic halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromoacetamide (NBA), and the alkene moiety. chemrxiv.orgchemrxiv.org This forms a cyclic halonium ion intermediate, which activates the double bond toward nucleophilic attack. The nearby sulfur atom of the ethanethioate group then acts as an internal nucleophile, attacking one of the carbon atoms of the former double bond. This intramolecular attack results in the formation of a five- or six-membered sulfur-containing heterocycle. Studies have shown that thioesters can be superior nucleophiles compared to traditional sulfides in these reactions, leading to high selectivity and yield. jst.go.jpnih.gov

| Halogenating Agent | Solvent | Major Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol | Five-membered chlorinated S-heterocycle | High | jst.go.jp |

| N-Bromoacetamide (NBA) | Dichloromethane | Cyclic bromosulfide (5-exo product) | Moderate to High | chemrxiv.org |

| N-Iodosuccinimide (NIS) | Dichloromethane | Dihydrothiophene derivative | Varies with substrate | organic-chemistry.org |

| Bromine (Br₂) | Dichloromethane | Tetrahydrothiophene derivative (5-endo) | Low (complex mixture) | chemrxiv.org |

Intermolecular Addition Reactions to the Alkene Bond

The terminal alkene in S-oct-7-enyl ethanethioate is susceptible to a variety of intermolecular addition reactions, particularly those involving radical intermediates. These reactions allow for the introduction of a wide range of functional groups at the terminus of the alkyl chain.

Radical additions to alkenes are a cornerstone of organic synthesis. The reaction is typically initiated by a radical species, which adds to the double bond to form a new carbon-centered radical. This intermediate then abstracts an atom or group from another molecule to propagate the radical chain and form the final product. The regioselectivity of the addition is often anti-Markovnikov, with the radical adding to the terminal carbon of the alkene to form the more stable secondary radical.

A variety of radical precursors can be employed for the functionalization of the alkene in S-oct-7-enyl ethanethioate. For instance, the addition of thiols (thiol-ene reaction) can introduce a thioether functionality, while the addition of alkyl halides can lead to carbon-carbon bond formation. The compatibility of the thioester group with radical reaction conditions is generally high, making these transformations feasible. Recent studies have explored polarity transduction strategies to overcome the electronic mismatch in radical additions to electron-rich olefins acs.org.

| Radical Precursor | Added Functionality | Product Type |

| HBr | Bromine | Bromo-thioester |

| R-SH | Thioether | Dithioether-ester |

| CCl4 | Trichloromethyl | Trichloroalkyl-thioester |

| R-I | Alkyl group | Alkylated-thioester |

Olefin Metathesis Applications

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum wikipedia.orgorganic-chemistry.orglibretexts.org. S-oct-7-enyl ethanethioate, with its terminal double bond, is an excellent substrate for various olefin metathesis reactions.

Cross-Metathesis (CM): In cross-metathesis, S-oct-7-enyl ethanethioate can be reacted with another alkene to generate a new, longer-chain unsaturated thioester. The outcome of the reaction is influenced by the nature of the cross-partner and the catalyst used. This approach allows for the introduction of various functional groups at the end of the alkyl chain.

Ring-Closing Metathesis (RCM): While S-oct-7-enyl ethanethioate itself cannot undergo RCM, it can be derivatized to a diene that can then be cyclized. For instance, acylation of an unsaturated alcohol with an acid chloride derived from a thioester-containing carboxylic acid would yield a diene suitable for RCM, leading to the formation of macrocyclic lactones with a tethered thioester. The efficiency of RCM is a key strategy for the synthesis of macrocycles nih.gov.

The functional group tolerance of modern olefin metathesis catalysts is a significant advantage, and thioesters are generally well-tolerated, making these transformations highly applicable to S-oct-7-enyl ethanethioate nih.gov.

| Metathesis Type | Reaction Partner | Potential Product |

| Cross-Metathesis | Styrene | S-(alkenylphenyl) ethanethioate |

| Cross-Metathesis | Methyl acrylate | Unsaturated diester-thioester |

| Ring-Closing Metathesis | (after derivatization to a diene) | Macrocyclic lactone-thioester |

Catalysis in Transformations of S-oct-7-enyl Ethanethioate

Catalysis plays a pivotal role in unlocking the full synthetic potential of S-oct-7-enyl ethanethioate, enabling selective and efficient transformations of both the alkene and thioester functionalities.

Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper)

Transition metals are widely used to catalyze a vast array of organic reactions, and their application to a bifunctional substrate like S-oct-7-enyl ethanethioate can lead to complex and valuable products.

Palladium Catalysis: Palladium catalysts are particularly effective for the activation and functionalization of both alkenes and thioesters. A notable application is the intramolecular carbocyclization of unsaturated thioesters to form cyclic ketones rsc.orgrsc.org. This reaction proceeds through the oxidative addition of the thioester C-S bond to a low-valent palladium species, followed by insertion of the tethered alkene into the resulting acyl-palladium intermediate and subsequent reductive elimination rsc.orgrsc.org. For S-oct-7-enyl ethanethioate, this could potentially lead to the formation of a cyclooctanone derivative. Palladium is also known to catalyze a variety of other transformations of alkenes, such as Wacker-type oxidations and Heck reactions chemrxiv.orgnih.gov.

Rhodium Catalysis: Rhodium catalysts are well-known for their ability to catalyze hydroformylation and hydrogenation reactions of alkenes. Applying these reactions to S-oct-7-enyl ethanethioate could lead to the formation of aldehydes or a saturated thioester, respectively. Furthermore, rhodium complexes can catalyze the addition of thioacids to terminal allenes to produce branched allylic thioesters, showcasing their utility in C-S bond formation rsc.orgrsc.org. Rhodium catalysts have also been shown to effect the alkylthio exchange reaction of thioesters with disulfides researchgate.net.

Copper Catalysis: Copper catalysts are often employed in conjugate addition reactions and C-S bond-forming reactions. While the terminal alkene in S-oct-7-enyl ethanethioate is not activated for conjugate addition, copper catalysis could be relevant for transformations involving the thioester moiety. For instance, copper has been used to catalyze the coupling of aldehydes with thiols to form thioesters rsc.orgsemanticscholar.org. Copper can also be used in conjunction with palladium in cooperative catalysis for the cleavage of C(O)-S bonds in thioesters acs.org.

| Catalyst | Transformation | Potential Product |

| Palladium | Intramolecular Carbocyclization | Cyclic ketone |

| Rhodium | Hydroformylation | Aldehyde-thioester |

| Copper | Thioester functionalization | Varied depending on co-reagents |

Organocatalysis for Selective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering mild reaction conditions and unique selectivities.

For S-oct-7-enyl ethanethioate, organocatalysis can be envisioned to activate either the alkene or the thioester moiety. The terminal alkene can be activated towards nucleophilic attack through the formation of an enamine or iminium ion with a chiral secondary amine catalyst. This would enable a range of asymmetric functionalization reactions at the double bond. For example, asymmetric epoxidation or dihydroxylation could be achieved using appropriate organocatalysts and oxidants.

The thioester group, with its acidic α-protons, can act as a nucleophile in various organocatalyzed reactions consensus.app. Chiral Brønsted acids or bases can be used to deprotonate the thioester enolate in an enantioselective manner, which can then participate in reactions such as aldol or Michael additions. Additionally, α,β-unsaturated thioesters are known to undergo cascade cyclizations promoted by amidine-based organocatalysts figshare.com. While S-oct-7-enyl ethanethioate is not an α,β-unsaturated thioester, this highlights the potential of organocatalysis to activate thioester-containing molecules.

| Organocatalyst Type | Activation Mode | Potential Transformation |

| Chiral secondary amine | Enamine/Iminium ion formation | Asymmetric functionalization of the alkene |

| Chiral Brønsted acid/base | Enolate formation | Asymmetric α-functionalization of the thioester |

| Thiourea derivatives | Hydrogen bonding activation | Electrophilic activation of reaction partners |

Multi-Component Reactions and Cascade Processes

While specific multi-component and cascade reactions involving S-oct-7-enyl ethanethioate are not extensively documented in dedicated studies, its bifunctional nature, possessing both a terminal alkene and a thioester group, makes it a prime candidate for such advanced chemical transformations. The reactivity of these functional groups is well-established, allowing for the extrapolation of potential reaction pathways based on analogous systems. The most promising avenues for S-oct-7-enyl ethanethioate in cascade processes lie in radical-mediated reactions, where the terminal alkene can serve as a radical acceptor to initiate a cyclization cascade.

One of the most pertinent examples of such a process is the thiol-ene reaction, which can be used to generate a carbon-centered radical that subsequently participates in intramolecular reactions. wikipedia.org In a hypothetical multi-component setup, a thiol (R-SH) could be added to the reaction mixture containing S-oct-7-enyl ethanethioate. Under thermal or photochemical initiation, a thiyl radical (RS•) is formed, which then adds to the terminal double bond of the thioester in an anti-Markovnikov fashion. This addition generates a carbon-centered radical at the C7 position.

This intermediate radical is a key branching point for a cascade process. The subsequent steps can be designed based on the reaction partners and conditions. For instance, the radical could be trapped by another component in the mixture, or it could undergo an intramolecular cyclization. Given the length of the alkyl chain, a 5-exo-trig or 6-exo-trig cyclization is sterically and kinetically plausible, depending on the conformation of the chain. However, a more likely scenario in the absence of other trapping agents is an intramolecular cyclization onto the thioester carbonyl group. Such radical cyclizations onto thioester and selenoester carbonyls have been reported as an approach to intramolecular acylation. rsc.org

The following table illustrates a hypothetical radical-initiated cascade cyclization of S-oct-7-enyl ethanethioate, based on typical conditions found in the literature for similar radical cyclizations of unsaturated esters and thioesters. The products and yields are illustrative and represent plausible outcomes requiring experimental verification.

| Initiator System | Solvent | Temperature (°C) | Plausible Major Product | Hypothetical Yield (%) |

|---|---|---|---|---|

| AIBN (azobisisobutyronitrile), Bu3SnH (tributyltin hydride) | Benzene | 80 | Cyclopentyl- or cyclohexyl-fused thiolactone derivative | 65-75 |

| (PhCO2)2 (benzoyl peroxide) | Cyclohexane | 80 | Functionalized tetrahydrothiophene derivative | 50-60 |

| Et3B (triethylborane), O2 | Toluene | 25 | Cyclized product with incorporated oxygen functionality | Variable |

In these hypothetical cascade reactions, the initially formed radical after addition to the double bond could cyclize onto the thioester. A 6-exo-trig cyclization would lead to a six-membered ring containing the sulfur atom, while a 7-endo-trig cyclization would be less favored according to Baldwin's rules. Alternatively, direct attack of the C7 radical onto the carbonyl carbon of the thioester, followed by elimination of the acetyl radical, could lead to the formation of a cyclic ketone. The exact pathway and product distribution would be highly dependent on reaction conditions, including the choice of radical initiator, solvent, and temperature.

The thioester functionality itself can also be a starting point for multi-component reactions, although this is less common for cascade processes initiated at the other end of the molecule. For instance, the thioester could be converted in situ to a thiol via hydrolysis or reduction, which could then participate in a thiol-ene reaction with another molecule of S-oct-7-enyl ethanethioate, leading to oligomerization or polymerization, which is a form of multi-component process. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of the chemical structure of S-oct-7-enyl ethanethioate relies on the application of several high-resolution spectroscopic techniques, each providing a unique piece of the structural puzzle.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are paramount in mapping the carbon-hydrogen framework of the molecule. In a typical 1H NMR spectrum of S-oct-7-enyl ethanethioate, distinct signals corresponding to the protons of the ethanethioate group and the oct-7-enyl chain would be expected. The methyl protons of the acetyl group would likely appear as a singlet, while the methylene (B1212753) protons adjacent to the sulfur atom would exhibit a characteristic triplet. The terminal vinyl group would produce a complex multiplet pattern for the methine proton and two distinct multiplets for the terminal protons.

13C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the thioester would be readily identifiable by its downfield chemical shift. The carbon atoms of the double bond would also have characteristic shifts, distinguishing them from the saturated carbons of the alkyl chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the octenyl chain and its connection to the ethanethioate moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of S-oct-7-enyl ethanethioate. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be utilized to generate the molecular ion. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer further structural confirmation, with characteristic losses corresponding to the acetyl group and fragmentation along the alkyl chain.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule. The IR spectrum of S-oct-enyl ethanethioate would be expected to show a strong absorption band for the thioester carbonyl (C=O) stretching vibration. The C-S stretching vibration would also be present, though typically weaker. The terminal alkene would be identified by the C=C stretching vibration and the out-of-plane bending vibrations of the vinyl C-H bonds.

| Spectroscopic Technique | Expected Key Signals for S-oct-7-enyl ethanethioate |

| 1H NMR | Singlet for acetyl protons, triplet for methylene protons adjacent to sulfur, multiplets for vinyl protons. |

| 13C NMR | Downfield signal for thioester carbonyl carbon, characteristic signals for alkene carbons. |

| High-Resolution Mass Spectrometry | Accurate mass of the molecular ion, fragmentation pattern showing loss of acetyl group. |

| Infrared Spectroscopy | Strong C=O stretching band for the thioester, C=C stretching and vinyl C-H bending bands. |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of S-oct-7-enyl ethanethioate and for separating it from any potential isomers or byproducts.

Gas Chromatography (GC): Given the likely volatility of S-oct-7-enyl ethanethioate, gas chromatography is a suitable method for purity assessment. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity of the sample and tentatively identify any impurities based on their mass spectra. The choice of the stationary phase of the GC column is critical for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale purification, high-performance liquid chromatography is the method of choice. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be effective for separating S-oct-7-enyl ethanethioate from more polar or less polar impurities. A UV detector could be used for detection, leveraging the chromophore of the thioester group.

Should constitutional isomers be present, such as those with the double bond at different positions within the octenyl chain, specialized chromatographic conditions, including the use of specific stationary phases or chiral columns in the case of enantiomers, would be necessary to achieve separation.

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The synthesis of S-oct-7-enyl ethanethioate can be monitored in real-time using in situ spectroscopic techniques. This allows for the optimization of reaction conditions and the potential detection of transient intermediates.

Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) or process NMR can be employed to track the disappearance of starting materials and the appearance of the product. For instance, in a reaction to form the thioester, one could monitor the disappearance of the thiol (S-H) stretching band and the appearance of the thioester carbonyl (C=O) band in the IR spectrum. This real-time data is invaluable for understanding the reaction kinetics and mechanism.

Computational Chemistry Approaches to Spectroscopic Data Interpretation

Computational chemistry provides a powerful tool for predicting and interpreting the spectroscopic data of S-oct-7-enyl ethanethioate. nih.gov Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies, and even UV-Vis spectra. acs.org These theoretical predictions can then be compared with the experimental data to confirm the structural assignment. nih.gov

For example, by calculating the theoretical 13C NMR spectrum of S-oct-7-enyl ethanethioate and its potential isomers, one can gain confidence in the assignment of the experimentally observed peaks. acs.org Similarly, computational modeling can aid in understanding the fragmentation patterns observed in mass spectrometry. nih.gov This synergy between experimental and computational methods provides a robust framework for the comprehensive characterization of new chemical compounds.

Theoretical and Computational Investigations of S Oct 7 Enyl Ethanethioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity. For S-oct-7-enyl ethanethioate, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

The electronic structure of S-oct-7-enyl ethanethioate is characterized by the interplay between the thioester functionality and the terminal double bond. The sulfur atom, with its lone pairs, and the carbonyl group create a region of high electron density, while the π-bond of the alkene introduces another reactive site.

Key calculated electronic properties, such as the dipole moment and polarizability, provide insights into the molecule's interaction with itself and other chemical species.

| Property | Calculated Value | Unit |

| Dipole Moment | 2.5 | Debye |

| Polarizability | 20.1 | ų |

Note: These values are hypothetical and representative of what would be expected for a molecule of this nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

In S-oct-7-enyl ethanethioate, the HOMO is expected to have significant contributions from the sulfur lone pairs, making this region susceptible to electrophilic attack. The LUMO is likely to be centered around the carbonyl carbon, indicating its electrophilic character and susceptibility to nucleophilic attack.

| Parameter | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical stability |

Note: These values are hypothetical and for illustrative purposes.

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 6.8 | -EHOMO |

| Electron Affinity (A) | 0.5 | -ELUMO |

| Electronegativity (χ) | 3.65 | (I + A) / 2 |

| Chemical Hardness (η) | 3.15 | (I - A) / 2 |

| Electrophilicity Index (ω) | 2.12 | χ² / (2η) |

Note: These values are hypothetical and calculated from the illustrative HOMO/LUMO energies.

Reaction Pathway Modeling and Transition State Analysis (e.g., DFT methods)

Density Functional Theory (DFT) is a powerful computational method for modeling chemical reactions. It can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. A plausible reaction to study for S-oct-7-enyl ethanethioate is an intramolecular radical cyclization, where the thioester could be a precursor to a thiol radical that then attacks the terminal double bond.

A hypothetical reaction pathway involves the formation of a thiol radical followed by an intramolecular cyclization. This process would lead to the formation of a five- or six-membered ring containing a sulfur atom. DFT calculations can be employed to determine the relative energies of the reactants, transition states, and products for these competing pathways.

The analysis would involve locating the transition state structures for both the 5-exo-trig and 6-endo-trig cyclization pathways. The activation energies calculated for these steps would reveal the kinetically favored product.

| Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| 5-exo-trig Cyclization | 8.5 | -15.2 |

| 6-endo-trig Cyclization | 12.1 | -10.8 |

Note: These values are hypothetical and illustrate a common scenario where the 5-exo cyclization is kinetically and thermodynamically favored.

The geometry of the transition states would reveal the key interatomic distances and angles as the new carbon-sulfur bond is formed. For the favored 5-exo-trig pathway, the transition state would exhibit a specific geometry where the radical-bearing sulfur atom is approaching the terminal carbon of the double bond.

Conformational Analysis and Stereochemical Prediction

The flexible octenyl chain of S-oct-7-enyl ethanethioate allows for a multitude of conformations. Understanding the relative energies of these conformers is crucial, as the lowest energy conformer will be the most populated at equilibrium and will likely dictate the molecule's reactivity.

A systematic scan of the potential energy surface by rotating key dihedral angles can identify the stable conformers. The dihedral angles defining the orientation of the thioester group and the conformation of the alkyl chain are of particular interest.

The results of such a scan would reveal several local energy minima, with one or a few being significantly lower in energy.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 (Global Minimum) | 0.00 | C-S-C=O: ~180, S-C-C-C: ~180 |

| 2 | 1.2 | C-S-C=O: ~0, S-C-C-C: ~60 |

| 3 | 2.5 | C-S-C=O: ~180, S-C-C-C: ~60 |

Note: These values are hypothetical and represent a plausible conformational landscape.

The global minimum energy conformer would likely adopt a staggered, extended conformation to minimize steric hindrance. This preferred conformation would be the starting point for any subsequent reactivity studies.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

While quantum chemical calculations are typically performed in the gas phase, real-world chemistry happens in solution. Molecular dynamics (MD) simulations can be used to study the behavior of S-oct-7-enyl ethanethioate in a solvent, providing insights into how the solvent influences its conformation and reactivity.

MD simulations can model the explicit interactions between the solute (S-oct-7-enyl ethanethioate) and a chosen solvent (e.g., water, ethanol, or a nonpolar solvent like hexane). The simulations would track the trajectory of all atoms over time, revealing how the solvent molecules arrange themselves around the solute.

The radial distribution function (RDF) is a key output from MD simulations that shows the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF for the oxygen atom of water around the carbonyl carbon of the thioester would show a high probability at a short distance, indicating strong hydrogen bonding interactions.

For a reaction like the intramolecular cyclization discussed earlier, MD simulations can provide a dynamic picture of the process. By starting the simulation from the transition state geometry, one can observe the trajectory of the molecule as it proceeds to the product. These simulations can reveal the timescale of the reaction and any short-lived intermediates that may not be apparent from static quantum chemical calculations.

Applications in Advanced Organic Synthesis and Materials Science

S-oct-7-enyl Ethanethioate as a Versatile Synthetic Intermediate

The presence of two distinct reactive sites in S-oct-7-enyl ethanethioate, the terminal double bond and the thioacetate (B1230152) functionality, makes it a valuable building block in organic synthesis. These groups can be selectively addressed under different reaction conditions, enabling the construction of complex molecular architectures.

Precursor to Biologically Relevant Scaffolds and Derivatives

While direct studies on the conversion of S-oct-7-enyl ethanethioate into specific biologically active scaffolds are not extensively documented in publicly available literature, the structural motifs it possesses are found in various bioactive molecules. For instance, long-chain alkenyl thioacetates are related to compounds that have been investigated for their potential as enzyme inhibitors. A study on S-hexyl and S-heptyl substituted ethanethioate derivatives, which share the thioacetate core, demonstrated their antiproliferative activities against cancer cell lines. nih.gov This suggests that the ethanethioate group can serve as a key functionality in the design of new therapeutic agents. The terminal alkene in S-oct-7-enyl ethanethioate provides a handle for further molecular elaboration, allowing for its incorporation into more complex and potentially bioactive structures.

Building Block for Complex Natural Product Synthesis (e.g., compounds with oct-7-ene fragments)

The oct-7-ene fragment is a structural component found in a number of natural products. The terminal alkene of S-oct-7-enyl ethanethioate can participate in various carbon-carbon bond-forming reactions, such as cross-metathesis, Heck coupling, and hydroboration-oxidation, to construct the carbon skeleton of these complex molecules. The thioacetate group can be carried through several synthetic steps and later converted to other sulfur-containing functionalities or removed as needed. This strategic placement of a latent thiol group is a valuable tool in multistep synthesis.

Substrate for Thioether and Disulfide Formation

The thioacetate group of S-oct-7-enyl ethanethioate serves as a protected thiol. Under basic or acidic conditions, the acetyl group can be cleaved to generate the corresponding oct-7-ene-1-thiol. This in situ generated thiol is a potent nucleophile and can readily participate in reactions to form thioethers and disulfides.

Thioether Synthesis: The resulting thiolate can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles to produce a wide array of thioethers. This transformation is fundamental in organic synthesis and is utilized in the preparation of various pharmaceuticals and materials.

Disulfide Synthesis: Thiols can be oxidized under mild conditions to form disulfides. This reaction is particularly relevant in the context of biological systems, where disulfide bonds play a crucial role in protein folding and stability. The oct-7-enyl group remains available for further functionalization after the formation of the disulfide linkage.

Role in Polymer Chemistry and Functional Materials

The dual functionality of S-oct-7-enyl ethanethioate also lends itself to applications in polymer chemistry, where it can be used as a monomer to introduce specific functionalities into polymer chains or as a modifying agent for existing polymers.

Monomer for Thioester-Containing Polymer Architectures

S-oct-7-enyl ethanethioate can potentially be used as a monomer in various polymerization reactions. The terminal alkene can undergo radical or transition-metal-catalyzed polymerization to form a polymer backbone. The resulting polymer would feature pendant thioacetate groups along its chain. The ring-opening polymerization of seven-membered thiolactones has been shown to produce chemically recyclable poly(thioether-thioester)s with high thermal stability and mechanical properties comparable to commercial low-density polyethylene. rsc.org While not a direct polymerization of S-oct-7-enyl ethanethioate, this demonstrates the utility of the thioester functionality in creating robust and potentially sustainable polymers.

Post-Polymerization Modification via Ethanethioate Functionality

Polymers containing the S-oct-7-enyl ethanethioate monomer unit can be subjected to post-polymerization modification. The thioacetate groups can be hydrolyzed to thiols, which can then be used for a variety of "click" chemistry reactions, such as thiol-ene additions. This allows for the grafting of other molecules onto the polymer backbone, leading to the creation of functional materials with tailored properties. This approach is a powerful tool for developing materials for applications in drug delivery, coatings, and electronics. The modification of polymers with isocyanate groups, which can react with thiols, is a known method for post-polymerization modification. e-bookshelf.de Similarly, the successful controlled cationic polymerization of vinyl ethers with subsequent post-polymerization modification via thiol-ene reactions highlights the potential for such strategies with monomers like S-oct-7-enyl ethanethioate. researchgate.net

Development of Novel Reagents and Methodologies Utilizing the Ethanethioate Group

The ethanethioate group, a key functional moiety in S-oct-7-enyl ethanethioate, has been a focal point in the development of novel reagents and synthetic methodologies. While specific research on S-oct-7-enyl ethanethioate as a foundational molecule for new reagents is not extensively documented, the reactivity of its constituent parts—the ethanethioate and the terminal alkene—provides a fertile ground for designing new synthetic tools. The following sections explore the development of reagents and methodologies based on the chemistry of the ethanethioate group.

The versatility of the ethanethioate group allows for its incorporation into a variety of molecular scaffolds, leading to the creation of specialized reagents. For instance, the development of thioacetate-based initiators for cationic ring-opening polymerization (CROP) of 2-alkyl-2-oxazolines highlights the utility of this functional group. parchem.com These initiators, which can be synthesized on a multigram scale from commercially available reagents, enable the introduction of a thiol moiety at the α-terminus of the resulting polymer. parchem.com The process often involves a phototriggered thiol-ene radical addition, showcasing a modern synthetic approach. parchem.com

Furthermore, polymer-supported reagents have gained traction due to their ease of use and the simplification of purification processes. A notable example is the use of polymer-supported sodium thioacetate for the conversion of alkyl halides to their corresponding S-alkyl thioacetates. This method is characterized by its mild, non-aqueous reaction conditions and the ability to regenerate and reuse the polymeric reagent, which aligns with the principles of green chemistry. The straightforward work-up simply involves filtration and evaporation of the solvent.

The development of these reagents is underpinned by the predictable reactivity of the thioacetate group. The subsequent cleavage of the thioacetate to reveal a terminal thiol group opens up a plethora of possibilities for further functionalization through reactions like Michael addition. parchem.com This two-step approach—incorporation of a protected thiol followed by deprotection—is a powerful strategy in both small molecule synthesis and polymer chemistry.

The table below summarizes key reagents developed from or incorporating the ethanethioate functionality.

| Reagent Type | Description | Application | Key Features |

| Thioacetate-based Initiators | Tosylate and nosylate (B8438820) initiators containing a thioacetate group. | Cationic ring-opening polymerization of 2-alkyl-2-oxazolines to produce thiol-end-functionalized polymers. parchem.com | Enables introduction of a terminal thiol group; suitable for multigram scale synthesis. parchem.com |

| Polymer-supported Sodium Thioacetate | Sodium thioacetate immobilized on a polymer backbone. | Synthesis of S-alkyl thioacetates from alkyl halides. | Mild reaction conditions; reusable reagent; simplified product purification. |

Methodologies leveraging the ethanethioate group often focus on its role as a precursor to thiols or its participation in cross-coupling reactions. The conversion of ethanethiol (B150549) esters to aldehydes and ketones represents a significant advancement in synthetic methodology. Treatment of these esters with triethylsilane and a palladium on carbon catalyst at ambient temperature can yield aldehydes. In a different palladium-catalyzed process, reaction with organozinc reagents can produce a variety of ketones. A key advantage of these methods is their tolerance of various functional groups, including esters, ketones, aromatic halides, and aldehydes.

These transformations have also been successfully applied to the synthesis of α-amino aldehyde and α-amino ketone derivatives from the corresponding L-α-amino thiol esters, proceeding without racemization. This underscores the mildness and selectivity of the developed methodologies.

Another area of development is the use of thioesters in the formation of amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. While traditional methods often require harsh conditions or activating agents, newer protocols offer more environmentally benign alternatives.

The table below details significant methodologies developed utilizing the ethanethioate group.

| Methodology | Reagents/Catalysts | Product | Key Findings |

| Aldehyde Synthesis | Ethanethiol esters, triethylsilane, Pd/C | Aldehydes | Reaction proceeds at ambient temperature; tolerant of various functional groups. |

| Ketone Synthesis | Ethanethiol esters, organozinc reagents, Palladium catalyst | Ketones | Produces a variety of ketones; applicable to the synthesis of α-amino ketones without racemization. |

| Thioesterification of Cellulose | Oxidized cellulose, ethanedithiol | Thioesterified cellulose | A method to functionalize cellulose, confirmed by various analytical techniques. |

| Polymer Synthesis | Thioacetate-based initiators | Thiol-end-functionalized poly(2-oxazoline)s | Controlled polymerization with low dispersity values. parchem.com |

The presence of a terminal alkene in S-oct-7-enyl ethanethioate introduces the potential for dual reactivity, allowing for the development of bifunctional reagents. The alkene can undergo a wide range of transformations, including but not limited to epoxidation, dihydroxylation, ozonolysis, and various forms of polymerization. The ethanethioate group, on the other hand, can be converted to a thiol, which is a versatile functional group for nucleophilic substitution, addition reactions, and the formation of disulfides. The development of reagents based on S-oct-7-enyl ethanethioate could therefore exploit this dual functionality to create complex molecular architectures or functional materials.

Future Research Perspectives and Interdisciplinary Opportunities

Exploration of Unconventional Reactivity and Novel Transformations

The bifunctional nature of S-oct-7-enyl ethanethioate opens avenues for exploring a range of chemical reactions that go beyond standard transformations. The presence of both a nucleophilic thiol precursor (after hydrolysis or reduction) and a readily functionalizable terminal alkene in the same molecule allows for the design of novel intramolecular and intermolecular reactions.

Future research could focus on metal-catalyzed reactions that simultaneously engage both functional groups. For instance, palladium-catalyzed hydrothiocarbonylation of the terminal alkene could lead to the formation of linear or branched dithioesters, depending on the ligand and reaction conditions employed. researchgate.net This approach offers a direct route to complex sulfur-containing molecules from a simple starting material.

Another area of interest is the radical-mediated acyl thiol-ene reaction. researchgate.net This reaction, initiated by light or a radical initiator, could enable the intramolecular cyclization of S-oct-7-enyl ethanethioate to form thiolactone derivatives. researchgate.net Such structures are present in various bioactive natural products, suggesting potential applications in medicinal chemistry. The anti-Markovnikov addition of the thioacid radical to the alkene would ensure high regioselectivity. researchgate.net

Furthermore, the thioester moiety can participate in unique transformations such as the Fukuyama coupling, where it reacts with an organozinc halide in the presence of a palladium catalyst to form a ketone. wikipedia.org The interplay between this reactivity and the terminal alkene could be exploited to synthesize complex polyfunctional molecules.

Table 1: Potential Novel Transformations of S-oct-7-enyl ethanethioate

| Reaction Type | Potential Product | Key Features |

| Palladium-Catalyzed Hydrothiocarbonylation | Linear or Branched Dithioesters | Atom-economical, access to complex sulfur compounds. researchgate.net |

| Radical-Mediated Acyl Thiol-Ene Cyclization | Thiolactone Derivatives | Forms cyclic structures, potential for bioactive molecules. researchgate.net |

| Intramolecular Fukuyama-Type Coupling | Cyclic Ketones | Forms carbon-carbon bonds, potential for complex ring systems. wikipedia.org |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The development of sustainable and efficient synthetic methods is a paramount goal in modern chemistry. Flow chemistry, with its inherent advantages of enhanced safety, scalability, and process control, presents a significant opportunity for the synthesis and transformation of S-oct-7-enyl ethanethioate.

The synthesis of thioesters can be achieved under continuous-flow conditions, often with reduced reaction times and simplified purification. mdpi.com For instance, the enzymatic synthesis of thioesters in a continuous-flow microreactor has been demonstrated to be highly efficient. mdpi.com This approach could be adapted for the sustainable production of S-oct-7-enyl ethanethioate itself, using readily available starting materials.

Moreover, transformations of S-oct-7-enyl ethanethioate, such as the selective reduction of the thioester to an aldehyde, can be effectively performed in a flow regime. researchgate.net This avoids over-reduction and allows for the isolation of the aldehyde product in high yield, which can be a challenging transformation in traditional batch processes. researchgate.net The integration of multiple reaction steps in a continuous-flow setup, such as a thioesterification followed by a Fukuyama reduction, has been shown to be a powerful strategy. researchgate.net

The principles of green chemistry can also be applied to the synthesis and use of S-oct-7-enyl ethanethioate. This includes the use of greener solvents, such as cyclopentanone, and safer coupling reagents. wikipedia.org The carbonylation of alkenes in the presence of thiols is another route to thioesters that aligns with the principles of atom economy. wikipedia.org

Chemoinformatics and Machine Learning in Predicting Reactivity and Designing Derivatives

Chemoinformatics and machine learning are rapidly emerging as indispensable tools in chemical research. These computational approaches can accelerate the discovery and optimization of molecules with desired properties, and S-oct-7-enyl ethanethioate is a prime candidate for such in silico studies.

Machine learning models can be trained to predict the reactivity of thioesters and alkenes under various conditions. youtube.com By analyzing large datasets of known reactions, these models can help researchers identify the most promising reaction pathways for the transformation of S-oct-7-enyl ethanethioate, saving significant time and resources in the laboratory. For example, machine learning could predict the regioselectivity of additions to the double bond or the susceptibility of the thioester to nucleophilic attack.

Furthermore, generative machine learning models can be employed to design novel derivatives of S-oct-7-enyl ethanethioate with specific functionalities. youtube.com By defining a desired property profile, such as enhanced biological activity or specific material characteristics, these algorithms can propose new molecular structures for synthesis. This data-driven approach to molecular design can significantly expand the chemical space around S-oct-7-enyl ethanethioate and unlock its full potential.

Table 2: Applications of Chemoinformatics and Machine Learning for S-oct-7-enyl ethanethioate

| Application | Description | Potential Impact |

| Reactivity Prediction | Predicting the outcome of reactions involving the alkene and thioester groups. | Faster optimization of reaction conditions and identification of novel transformations. youtube.com |

| Derivative Design | Generating novel molecular structures based on S-oct-7-enyl ethanethioate with desired properties. | Accelerated discovery of new drug candidates or materials. youtube.com |

| Property Prediction | Estimating physicochemical and biological properties of derivatives before synthesis. | Prioritization of synthetic targets and reduction of experimental effort. |

Interdisciplinary Collaborations in Chemical Biology and Advanced Materials Development

The unique chemical properties of S-oct-7-enyl ethanethioate make it an attractive molecule for interdisciplinary research, particularly in the fields of chemical biology and advanced materials.

In chemical biology, thioesters are known to be important intermediates in various biological processes. libretexts.org The ability to introduce a terminal alkene functionality via S-oct-7-enyl ethanethioate could enable the development of novel chemical probes to study these pathways. For example, the alkene could be used for "click" chemistry reactions to attach fluorescent tags or other reporter groups, allowing for the visualization of biological processes in real-time. Amino acid thioester derivatives have also shown promise as inhibitors of metallo-β-lactamases, suggesting a potential therapeutic avenue for derivatives of S-oct-7-enyl ethanethioate. nih.gov

In the realm of advanced materials, the polymerization of the terminal alkene in S-oct-7-enyl ethanethioate could lead to the formation of novel polymers with unique properties. The thioester group could be retained in the polymer backbone, offering a site for post-polymerization modification or imparting specific characteristics such as improved adhesion or thermal stability. The development of polymer-protein hybrids is an emerging area where machine learning is being used to design polymers that can stabilize proteins. nih.gov The functional handles of S-oct-7-enyl ethanethioate could be valuable in creating such advanced materials. Furthermore, sulfur-containing polymers are known for their interesting optical and electronic properties, opening up possibilities for applications in organic electronics and sensor technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。